N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a synthetic compound featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 4-(trifluoromethoxy)benzamide moiety at position 6. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigidity and ability to engage in hydrophobic and π-π interactions. The furan-2-carbonyl group introduces a heteroaromatic ring, which may enhance binding affinity through dipole interactions or hydrogen bonding. The 4-(trifluoromethoxy)benzamide substituent contributes electron-withdrawing properties and metabolic stability, a common strategy in agrochemical and pharmaceutical design .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4/c23-22(24,25)31-18-7-4-15(5-8-18)20(28)26-17-6-3-14-9-10-27(13-16(14)12-17)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGOCTFDLHGRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- A furan ring
- A tetrahydroisoquinoline moiety
- A trifluoromethoxybenzamide group
This combination of functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor binding.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets. The structural components allow for:
- Hydrogen bonding with active sites on enzymes.
- π-π stacking interactions due to the aromatic rings, which can enhance binding affinity.
- Modulation of receptor activity through conformational changes upon binding.
These interactions suggest that the compound may function as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that the compound may inhibit key enzymes implicated in various diseases. For instance:
- Protease Inhibition : The tetrahydroisoquinoline structure is known to mimic natural substrates, potentially inhibiting proteolytic enzymes.
- Kinase Activity : Its binding affinity to ATP-binding sites suggests a role in inhibiting kinases involved in cancer signaling pathways.
Antitumor Activity
Preliminary studies have shown that this compound exhibits antitumor properties. It may induce apoptosis in cancer cells by:
- Modulating signaling pathways related to cell survival.
- Disrupting metabolic processes essential for tumor growth and proliferation.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited serine proteases involved in inflammation. The IC50 values indicated potent inhibitory effects at micromolar concentrations .
- Anticancer Efficacy : A recent investigation into the compound's effects on breast cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce cell cycle arrest and promote apoptosis .
- Receptor Binding Studies : Research utilizing radiolabeled versions of the compound showed high affinity for certain G protein-coupled receptors (GPCRs), indicating potential applications in neurological disorders .
Applications in Medicinal Chemistry
Given its promising biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting:
- Cancer
- Neurological Disorders
- Inflammatory Diseases
Summary Table of Biological Activities
Comparison with Similar Compounds
(1) N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Molecular Formula : C₂₃H₂₀F₃N₂O₂
- Molecular Weight : 388.4
- Key Differences : The furan-2-carbonyl group is replaced with a cyclopropanecarbonyl moiety, and the benzamide substituent features a trifluoromethyl group instead of trifluoromethoxy.
- The trifluoromethyl group is less polar than trifluoromethoxy, which may reduce solubility but enhance membrane permeability .
(2) N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Molecular Formula : C₂₀H₂₁F₃N₂O₃S
- Molecular Weight : 426.5
- Key Differences : The furan-2-carbonyl is substituted with a propylsulfonyl group, and the benzamide has a trifluoromethyl substituent.
- Implications : The sulfonyl group is highly polar and may improve aqueous solubility. However, increased polarity could reduce blood-brain barrier penetration, limiting central nervous system applications .
Analogues with Modified Benzamide Groups
(3) N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Molecular Formula : C₂₁H₂₀N₂O₅S
- Molecular Weight : 412.5
- Key Differences : The 4-(trifluoromethoxy)benzamide is replaced with a 4-methoxybenzenesulfonamide group.
- The methoxy group is less electronegative than trifluoromethoxy, which may alter electronic properties and metabolic pathways .
(4) N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- Molecular Formula : C₂₄H₂₄N₂O₆
- Molecular Weight : 436.5
- Key Differences : The trifluoromethoxy group is replaced with a trimethoxybenzamide.
- Implications : The trimethoxy substitution increases steric bulk and electron-donating effects, which could reduce metabolic oxidation but enhance π-stacking interactions in hydrophobic binding pockets .
Analogues with Trifluoromethoxy/Trifluoromethyl Variations
(5) N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Molecular Formula : C₂₀H₂₁F₃N₂O₄S
- Molecular Weight : 442.5
- Key Differences : Shares the trifluoromethoxybenzamide group but replaces the furan-2-carbonyl with a propylsulfonyl group.
- Implications : The combination of sulfonyl and trifluoromethoxy groups may synergize in agrochemical applications, balancing solubility and lipophilicity for foliar absorption .
Research Implications
The trifluoromethoxy group in the target compound likely confers superior oxidative stability compared to methoxy or methyl groups, as seen in analogues (3) and (4) . The furan-2-carbonyl moiety may offer a unique binding profile relative to sulfonyl or cyclopropane derivatives, making it a candidate for further exploration in pesticidal or pharmacological screens. However, the absence of direct bioactivity data in the provided evidence necessitates empirical validation of these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
